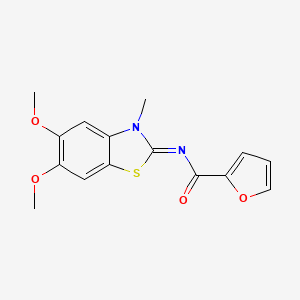

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4S/c1-17-9-7-11(19-2)12(20-3)8-13(9)22-15(17)16-14(18)10-5-4-6-21-10/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCDGDLPAYMRLPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=CO3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide typically involves the condensation of 5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-amine with furan-2-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.

Substitution: The compound can participate in nucleophilic substitution reactions, where the furan ring or benzothiazole moiety can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives with different biological or chemical properties.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials with unique properties.

Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: It is used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide can be compared with other benzothiazole derivatives, such as:

2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.

Benzothiazole-2-thiol: Used as a corrosion inhibitor and in the synthesis of pharmaceuticals.

6-Methylbenzothiazole: Studied for its potential use in organic electronics and materials science.

The uniqueness of this compound lies in its specific structural features and the combination of the benzothiazole and furan moieties, which contribute to its distinct chemical and biological properties.

Biological Activity

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide is a synthetic compound that has garnered attention in scientific research for its potential biological activities, particularly in the fields of oncology and microbiology. This article delves into its synthesis, biological mechanisms, and pharmacological properties based on recent studies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a benzothiazole ring linked to a furan-2-carboxamide moiety. Its molecular formula is . The synthesis typically involves the reaction of 5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-amine with furan-2-carboxylic acid derivatives under controlled conditions. The process generally includes:

-

Reagents :

- 5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-amine

- Furan-2-carboxylic acid derivative

- Base (e.g., triethylamine)

- Solvent (e.g., dichloromethane)

-

Procedure :

- Mix the reagents and allow the reaction to proceed at room temperature.

- Purify the product through recrystallization or column chromatography.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to benzothiazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358). The mechanisms of action typically involve:

- Inhibition of Cell Proliferation : Compounds exhibit a capacity to halt the growth of cancer cells by inducing apoptosis or cell cycle arrest.

- Targeting DNA : Many derivatives bind to DNA in the minor groove, disrupting replication and transcription processes.

Table 1 summarizes the IC50 values for various related compounds tested against different cancer cell lines:

| Compound ID | Cell Line | IC50 (μM) | Activity Level |

|---|---|---|---|

| Compound 5 | A549 | 2.12 | High |

| Compound 6 | HCC827 | 5.13 | Moderate |

| Compound 8 | NCI-H358 | 6.75 | High |

| Compound 15 | MRC-5 (normal) | Non-active | Not Selective |

Antimicrobial Activity

In addition to antitumor properties, derivatives of benzothiazole have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Testing methods included broth microdilution according to CLSI guidelines. Notable findings include:

- Effective Against Pathogens : Compounds showed promising results against Escherichia coli and Staphylococcus aureus.

- Eukaryotic Model Testing : The yeast Saccharomyces cerevisiae was also used as a model organism for evaluating antifungal activity.

The biological activity of this compound is believed to stem from its interaction with specific enzymes and receptors involved in cell signaling pathways. This interaction can lead to:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor progression or bacterial metabolism.

- Receptor Modulation : Binding to cellular receptors can alter signaling cascades that regulate cell growth and survival.

Case Studies

Several case studies have been conducted to evaluate the efficacy of benzothiazole derivatives in clinical settings:

- Study on Lung Cancer Cells : A study involving three human lung cancer cell lines demonstrated that certain derivatives significantly inhibited proliferation in both 2D and 3D culture systems.

- Antimicrobial Efficacy : Research indicated that specific compounds exhibited potent antibacterial properties comparable to standard antibiotics.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with the condensation of a substituted benzothiazole precursor with furan-2-carboxamide derivatives. Key steps include:

- Step 1 : Formation of the benzothiazole core via cyclization of 5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-amine under acidic conditions.

- Step 2 : Coupling with furan-2-carboxylic acid chloride in the presence of a base (e.g., triethylamine) to form the carboxamide linkage.

Critical parameters include solvent choice (e.g., DMF or dichloromethane), temperature control (60–80°C), and reaction time (12–24 hours). Purification via column chromatography or recrystallization ensures ≥95% purity. Contaminants like unreacted intermediates are monitored using HPLC .

Q. How is the structural characterization of this compound typically performed using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.8–7.5 ppm, methoxy groups at δ 3.8–4.0 ppm).

- FT-IR : Confirms amide C=O stretching (~1650 cm⁻¹) and benzothiazole C=N (~1600 cm⁻¹).

- X-ray Crystallography : SHELX software refines crystal structures to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between amide groups). ORTEP-3 graphical interfaces visualize molecular packing .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported biological activity data across different studies?

- Methodological Answer : Contradictions in biological efficacy (e.g., antifungal vs. anticancer activity) may arise from assay variability or structural analogs. To address this:

- Comparative Assays : Use standardized protocols (e.g., MIC for antifungal activity against Botrytis cinerea) alongside positive controls like carbendazim .

- Structure-Activity Relationship (SAR) Analysis : Modify substituents (e.g., methoxy vs. allyl groups) to isolate contributing moieties. For example, the furan-2-carboxamide group enhances solubility and target binding compared to nitrobenzamide analogs .

- Meta-Analysis : Cross-reference data from high-throughput screening (HTS) databases and molecular docking simulations to identify outliers .

Q. How can computational modeling techniques like molecular docking be applied to predict the compound's interactions with biological targets?

- Methodological Answer :

- Docking Workflow :

Target Selection : Prioritize proteins linked to observed bioactivity (e.g., Bcl-2 for apoptosis, DprE1 for antimicrobial activity).

Ligand Preparation : Optimize the compound’s 3D structure using software like AutoDock Vina, ensuring proper protonation states.

Binding Affinity Calculation : Simulate interactions using force fields (e.g., AMBER). Reported binding energies (e.g., -9.1 kcal/mol for Bcl-2) correlate with inhibitory potential .

- Validation : Compare docking results with experimental IC₅₀ values from enzyme inhibition assays. Discrepancies may indicate conformational flexibility or solvation effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.